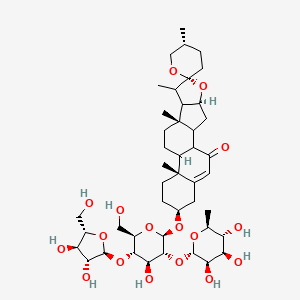
Kingianoside K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kingianoside K is a steroidal saponin isolated from the rhizomes of Polygonatum kingianum, a plant belonging to the Asparagaceae family . This compound is part of a larger group of saponins known for their diverse biological activities, including anti-inflammatory, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kingianoside K is typically isolated from the processed rhizomes of Polygonatum kingianum through a series of chromatographic techniques . The isolation process involves macroporous resin, silica gel, and octadecyl silica (ODS) column chromatography, followed by semi-preparative high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Kingianoside K undergoes various chemical reactions, including hydrolysis and oxidation . Hydrolysis of this compound can yield its aglycone and sugar components . Oxidation reactions can modify the steroidal backbone, potentially altering its biological activity .
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products
Hydrolysis: Yields aglycone and sugar moieties.
Oxidation: Produces oxidized derivatives of the steroidal backbone.
Scientific Research Applications
Kingianoside K has been extensively studied for its potential therapeutic applications . Some of the key areas of research include:
Mechanism of Action
Kingianoside K exerts its effects through various molecular targets and pathways . It has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated cells, indicating its anti-inflammatory properties . The compound interacts with key signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune response .
Comparison with Similar Compounds
Kingianoside K is part of a family of steroidal saponins, including Kingianoside A, Kingianoside B, and Kingianoside G . These compounds share similar structural features but differ in their sugar moieties and specific biological activities . This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological properties .
List of Similar Compounds
- Kingianoside A
- Kingianoside B
- Kingianoside G
- Kingianoside H
- Kingianoside I
Properties
Molecular Formula |
C44H68O17 |
|---|---|
Molecular Weight |
869.0 g/mol |
IUPAC Name |
(4S,5'R,6R,7S,9S,13R,16S)-16-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one |
InChI |
InChI=1S/C44H68O17/c1-18-6-11-44(54-17-18)19(2)30-26(61-44)14-24-29-23(8-10-43(24,30)5)42(4)9-7-22(12-21(42)13-25(29)47)56-41-38(60-39-35(52)33(50)31(48)20(3)55-39)36(53)37(28(16-46)58-41)59-40-34(51)32(49)27(15-45)57-40/h13,18-20,22-24,26-41,45-46,48-53H,6-12,14-17H2,1-5H3/t18-,19+,20+,22+,23?,24?,26+,27+,28-,29?,30?,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |
InChI Key |
BSGKCEAVSSADJL-WHNASVBTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H](C3[C@@H](O2)CC4[C@@]3(CCC5C4C(=O)C=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4C(=O)C=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















